
(3,5-Dimethyl-1,2-oxazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom . Oxazole rings are found in many biologically active compounds and are a focus of research in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, a cyanamide group, and a nitrophenyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxazole ring, the cyanamide group, and the nitrophenyl group. Each of these functional groups can undergo a variety of chemical reactions .科学的研究の応用
Neurokinin-1 Receptor Antagonist Development
One study discusses the development of a water-soluble neurokinin-1 receptor antagonist, highlighting the compound's efficacy in pre-clinical tests for emesis and depression. The synthesis involves the construction of a dimethylaminomethyl 1,2,3-triazol-4-yl unit, showcasing an innovative approach to enhancing solubility and bioactivity in drug development (Harrison et al., 2001).
Antitumor Agent Synthesis
Another research effort details the synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines as potential antitumor agents. This work highlights the chemical strategies for constructing compounds with potential therapeutic effects against cancer, underscoring the role of substituent variation in modulating biological activity (Lin & Kasina, 1981).
DNA Methylation and Cellular Effects
Research on the methylation of DNA in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine explores the chemical mechanisms underlying DNA modification and its biological consequences. This study emphasizes the impact of cellular thiol concentrations on methylation extent and identifies the 6-oxygen atom of guanine as a methylation site (Lawley & Thatcher, 1970).
Metabolic Stability Enhancement
Investigations into the metabolic stability of dual angiotensin and endothelin receptor antagonists reveal strategies to reduce site-specific CYP3A-mediated metabolism. This research is crucial for improving the pharmacokinetic profiles of therapeutic agents, demonstrating the importance of structural modifications to achieve desired biological outcomes (Zhang et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3/c1-8-11(9(2)21-16-8)6-17(7-15)10-3-4-12(14)13(5-10)18(19)20/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWQGRPOCNWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
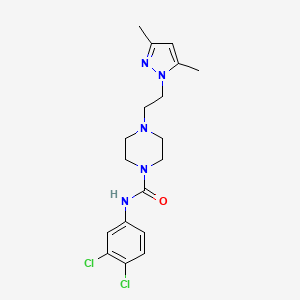
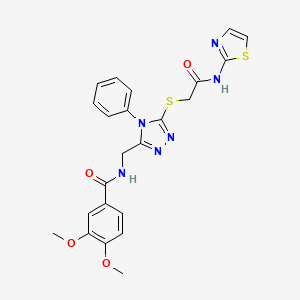
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2612147.png)

![5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2612150.png)

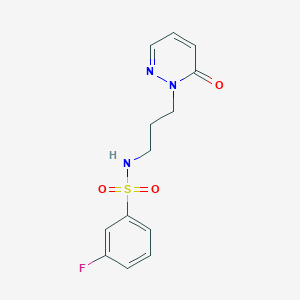
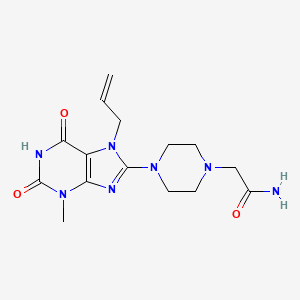
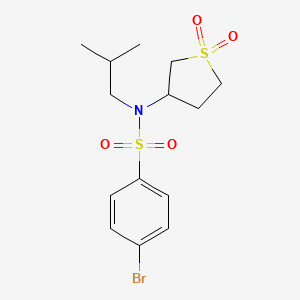

![3-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2612163.png)
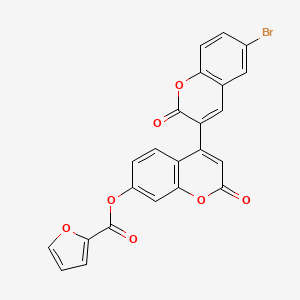

![1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one](/img/structure/B2612167.png)
